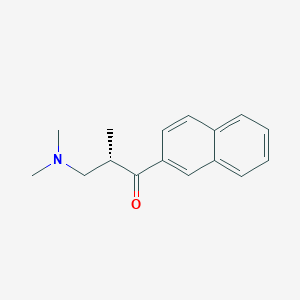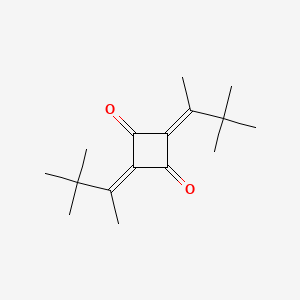
(2E,4E)-2,4-Bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione is an organic compound with a unique structure characterized by a cyclobutane ring substituted with two 1,2,2-trimethylpropylidene groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione typically involves the oxidation of tetramethyl methacrylate. This can be achieved through the reaction of tetramethyl methacrylate with oxygen or by using oxidizing agents such as sodium hydroxide and hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sodium hydroxide for oxidation reactions. Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by various nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as a solvent or curing agent in various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used as a monomer for polymer synthesis.
Mesityl oxide:
Uniqueness
2,4-Bis(1,2,2-trimethylpropylidene)cyclobutane-1,3-dione is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
849473-08-1 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2,4-bis(3,3-dimethylbutan-2-ylidene)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H24O2/c1-9(15(3,4)5)11-13(17)12(14(11)18)10(2)16(6,7)8/h1-8H3 |
InChI Key |
AZRHQIBHKRTUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
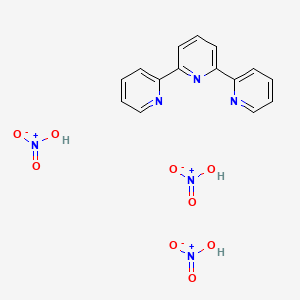
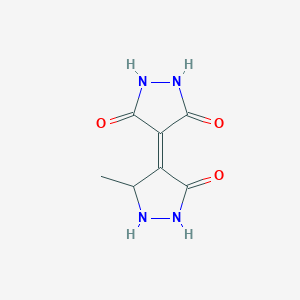
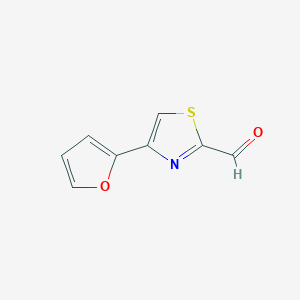
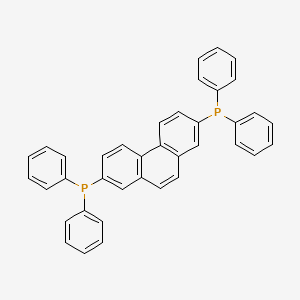
![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
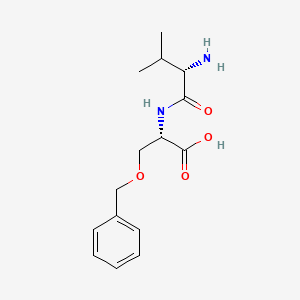
![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
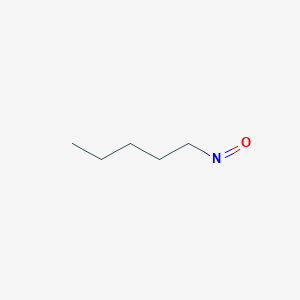
![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
